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Compound of Interest

Compound Name:
3-Chloro-N-(3-

quinuclidinyl)benzamide

CAS No.: 120570-07-2

Cat. No.: B039061 Get Quote

An In-depth Technical Guide to the Molecular Structure and Prospective Biological Activity of 3-
Chloro-N-(3-quinuclidinyl)benzamide

Executive Summary: 3-Chloro-N-(3-quinuclidinyl)benzamide (CAS: 120570-07-2) is a

heterocyclic organic compound featuring a substituted benzamide moiety linked to a bicyclic

quinuclidine nucleus. While specific pharmacological data for this exact molecule is limited in

published literature, its structural components are of significant interest in medicinal chemistry

and drug development. This guide provides a comprehensive overview of its physicochemical

properties, a detailed protocol for its logical synthesis via amide coupling, and a thorough

framework for its analytical characterization. Drawing upon structure-activity relationships from

closely related analogs, this document postulates that the primary biological target for this

compound is the α7 nicotinic acetylcholine receptor (nAChR), for which it is likely an agonist.

This analysis positions 3-Chloro-N-(3-quinuclidinyl)benzamide as a valuable molecular

scaffold for the development of novel modulators of cholinergic neurotransmission, with

potential applications in neurological and inflammatory disorders.

Introduction
In the landscape of modern drug discovery, the strategic combination of well-characterized

pharmacophores is a cornerstone of rational drug design. 3-Chloro-N-(3-
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quinuclidinyl)benzamide is a compelling example of this principle, merging two key structural

motifs: the benzamide group and the quinuclidine cage.

The Benzamide Moiety: Substituted benzamides are a privileged class of compounds found

in numerous approved drugs, renowned for their ability to form key hydrogen bonding

interactions with biological targets.[1] They are perhaps most famous for their role in

antipsychotic medications that target dopamine D2 receptors, such as sulpiride and

amisulpride.[2] However, their versatility extends to a wide range of activities, including

prokinetics (targeting serotonin receptors) and agonists for sigma-1 receptors.[1][3] The

chloro-substitution on the benzene ring serves to modulate the electronic properties and

metabolic stability of the molecule.

The Quinuclidine Nucleus: Quinuclidine, a rigid bicyclic amine, is a highly significant scaffold,

primarily due to its structural resemblance to the cationic head of acetylcholine. This

resemblance allows it to interact effectively with cholinergic receptors. Its most famous

derivative, 3-quinuclidinyl benzilate (QNB), is a potent, non-selective antagonist of

muscarinic acetylcholine receptors (mAchRs).[4][5] More recently, derivatives containing a

quinuclidine-amide linkage, like the topic molecule, have been identified as potent agonists

of neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[6]

This guide serves to consolidate the known information on 3-Chloro-N-(3-
quinuclidinyl)benzamide and to provide a scientifically-grounded, prospective analysis of its

molecular characteristics and biological function for researchers in pharmacology and

medicinal chemistry.

Physicochemical and Structural Properties
The fundamental properties of 3-Chloro-N-(3-quinuclidinyl)benzamide have been

established and are summarized below. These identifiers are critical for sourcing, regulatory

documentation, and computational modeling.
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Property Value Source(s)

IUPAC Name
N-(1-azabicyclo[2.2.2]octan-3-

yl)-3-chlorobenzamide
[7]

CAS Number 120570-07-2 [8][9]

Molecular Formula C₁₄H₁₇ClN₂O [7][8]

Molecular Weight 264.75 g/mol [7][8]

Melting Point 165-166 °C [8][9]

Appearance White to off-white solid (Typical)

InChI Key
NFCKUDVYRHEVOM-

UHFFFAOYSA-N
[8][10]

SMILES
C1CN2CCC1C(C2)NC(=O)C3

=CC(=CC=C3)Cl
[10]

Predicted XlogP 2.4 [10]

Synthesis and Purification
The synthesis of 3-Chloro-N-(3-quinuclidinyl)benzamide is a straightforward procedure

based on standard amide bond formation chemistry. The most logical and referenced approach

involves the acylation of 3-aminoquinuclidine with 3-chlorobenzoyl chloride.[11]

Synthesis Pathway
The reaction proceeds via a nucleophilic acyl substitution, where the primary amine of 3-

aminoquinuclidine attacks the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. A non-

nucleophilic base, such as triethylamine or pyridine, is required to neutralize the hydrochloric

acid byproduct generated during the reaction.
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Caption: Synthesis of 3-Chloro-N-(3-quinuclidinyl)benzamide.

Experimental Protocol: Amide Coupling
Disclaimer: This protocol is a representative procedure based on established methods for

similar compounds and should be adapted and optimized under appropriate laboratory safety

standards.

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or

Argon), add (S)-3-Aminoquinuclidine dihydrochloride (1.0 eq). Suspend the solid in an

anhydrous solvent such as dichloromethane (DCM) or chloroform (CHCl₃) (approx. 10 mL

per mmol of substrate).

Basification: Cool the suspension to 0 °C in an ice bath. Add triethylamine (TEA, 2.2 eq) or

pyridine (2.2 eq) dropwise to neutralize the hydrochloride salt and liberate the free amine.
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Stir for 20-30 minutes.

Acylation: In a separate flask, dissolve 3-chlorobenzoyl chloride (1.05 eq) in a minimal

amount of the anhydrous solvent. Add this solution dropwise to the stirred amine suspension

at 0 °C.

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture

to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress using Thin

Layer Chromatography (TLC).

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of

sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the

aqueous layer with DCM (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Final Purification: Purify the crude solid by flash column chromatography on silica gel, using

a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) as the eluent to

afford the pure product.

Structural Elucidation and Analytical
Characterization
Confirming the molecular structure and purity of the final compound is a critical step. A

combination of spectroscopic and chromatographic methods is employed for this purpose.

While a public repository of spectra for this specific molecule is not available, its expected

analytical data can be reliably predicted based on its constituent parts.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of

the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the quinuclidine cage protons, and the amide proton. The four protons on the 3-

chlorophenyl ring will appear in the aromatic region (~7.3-7.8 ppm). The protons of the rigid
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quinuclidine skeleton will appear as a series of complex multiplets in the upfield region (~1.5-

4.0 ppm). The amide proton (N-H) will likely appear as a doublet around 8.0-8.5 ppm.

¹³C NMR: The carbon NMR spectrum will confirm the presence of 14 unique carbon atoms.

Key signals include the carbonyl carbon (~165-170 ppm), the aromatic carbons (~125-135

ppm, including the carbon attached to chlorine at a distinct shift), and the aliphatic carbons of

the quinuclidine ring (~20-60 ppm).

Table 2: Predicted NMR Spectral Data

Moiety
Predicted ¹H Chemical
Shift (ppm)

Predicted ¹³C Chemical
Shift (ppm)

Benzamide C=O - ~166

Benzamide Ar-H 7.3 - 7.8 (4H, m) ~126-135 (6C)

Amide N-H ~8.2 (1H, d) -

Quinuclidine C3-H ~4.1 (1H, m) ~47

| Quinuclidine CH/CH₂ | 1.5 - 3.5 (12H, m) | ~20-55 (6C) |

Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. The

analysis should yield a molecular ion peak corresponding to the exact mass of the compound's

molecular formula, C₁₄H₁₇ClN₂O.

Table 3: Predicted High-Resolution Mass Spectrometry Data[10]

Adduct Formula Calculated m/z

[M+H]⁺ C₁₄H₁₈ClN₂O⁺ 265.1102

[M+Na]⁺ C₁₄H₁₇ClN₂NaO⁺ 287.0922

| [M-H]⁻ | C₁₄H₁₆ClN₂O⁻ | 263.0957 |
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Analytical Workflow
The overall process for ensuring the quality of the synthesized compound follows a

standardized workflow.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structural Characterization
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Caption: Postulated signaling cascade upon α7 nAChR activation.
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Recommended Experimental Validation Protocol
To empirically validate the predicted biological activity, a radioligand binding assay is the

standard initial experiment.

Objective: To determine the binding affinity (Kᵢ) of 3-Chloro-N-(3-quinuclidinyl)benzamide
for the human α7 nAChR.

Materials:

Test Compound: 3-Chloro-N-(3-quinuclidinyl)benzamide.

Radioligand: [³H]-Methyllycaconitine ([³H]-MLA) or another selective α7 nAChR

antagonist/agonist radioligand.

Receptor Source: Membranes from a cell line stably expressing the human α7 nAChR

(e.g., GH4C1 cells).

Non-specific binder: A high concentration of a known α7 ligand (e.g., unlabeled MLA or

nicotine).

Assay Buffer, 96-well plates, filtration apparatus, scintillation fluid, and a scintillation

counter.

Methodology (Competition Binding):

Prepare serial dilutions of the test compound.

In each well of a 96-well plate, add the cell membranes, a fixed concentration of the

radioligand (typically at its Kₔ value), and varying concentrations of the test compound.

For determining non-specific binding, add the non-specific binder instead of the test

compound to a set of wells.

Incubate the plates to allow binding to reach equilibrium.

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound

from free radioligand.
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Wash the filters with ice-cold assay buffer.

Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity

using a scintillation counter.

Data Analysis:

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Fit the data to a one-site competition model using non-linear regression to determine the

IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).

Calculate the binding affinity constant (Kᵢ) from the IC₅₀ using the Cheng-Prusoff equation.

Summary and Future Directions
3-Chloro-N-(3-quinuclidinyl)benzamide is a structurally intriguing molecule that stands at the

intersection of several important classes of pharmacologically active compounds. While it is

commercially available as a molecular fragment for synthetic chemistry, a detailed analysis of

its structure strongly suggests a defined biological role. Based on robust evidence from closely

related analogs, it is highly probable that this compound acts as an agonist at the α7 nicotinic

acetylcholine receptor.

This technical guide has provided a comprehensive overview of its known properties, a detailed

methodology for its synthesis, and a framework for its analytical and biological characterization.

Future research should focus on:

Empirical Validation: Performing the binding and functional assays described to confirm the

predicted α7 nAChR agonism and quantify its potency and efficacy.

Selectivity Profiling: Screening the compound against a panel of other receptors, including

other nAChR subtypes, mAchRs, and serotonin receptors, to determine its selectivity.

Lead Optimization: Utilizing this molecule as a starting point or fragment to design and

synthesize novel analogs with improved potency, selectivity, and pharmacokinetic properties

for potential therapeutic development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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